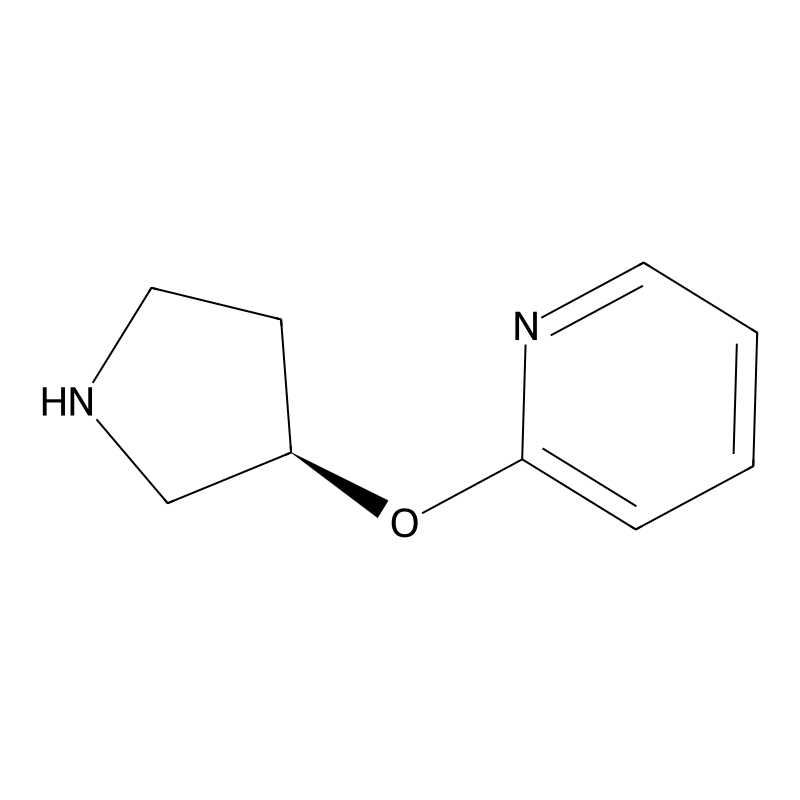

(R)-2-(Pyrrolidin-3-yloxy)-pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-(Pyrrolidin-3-yloxy)-pyridine is a chiral compound characterized by its pyridine and pyrrolidine moieties. The compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group at the second position, which contributes to its unique chemical properties. Its molecular formula is and it has a molecular weight of approximately 166.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The reactivity of (R)-2-(Pyrrolidin-3-yloxy)-pyridine can be explored through various synthetic pathways. It can undergo nucleophilic substitutions due to the presence of the pyridine nitrogen, which can act as a nucleophile in reactions with electrophiles. Additionally, the hydroxyl group on the pyrrolidine moiety can participate in esterification and etherification reactions.

For example, reactions involving (R)-2-(Pyrrolidin-3-yloxy)-pyridine have been reported where it acts as a precursor in the synthesis of more complex heterocyclic compounds, often involving coupling reactions or modifications at the nitrogen or oxygen atoms .

(R)-2-(Pyrrolidin-3-yloxy)-pyridine exhibits significant biological activities, particularly as an inhibitor of various protein kinases. These enzymes play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Studies have shown that derivatives of this compound can effectively inhibit fibroblast growth factor receptors, which are implicated in tumor growth and metastasis .

Moreover, research indicates that compounds containing the pyridine structure are known for their antimicrobial and antiviral properties, suggesting potential applications in treating infectious diseases .

The synthesis of (R)-2-(Pyrrolidin-3-yloxy)-pyridine typically involves multi-step organic reactions. One common method includes:

- Starting Materials: Using commercially available pyridine derivatives.

- Reactions:

- Formation of Pyrrolidine: The initial step may involve the formation of a pyrrolidine ring via cyclization.

- Substitution Reaction: The next step involves nucleophilic substitution where the hydroxyl group from the pyrrolidine reacts with an activated pyridine derivative.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate (R)-2-(Pyrrolidin-3-yloxy)-pyridine in high purity .

The primary applications of (R)-2-(Pyrrolidin-3-yloxy)-pyridine are in drug development and medicinal chemistry. Its ability to inhibit specific protein kinases makes it a candidate for developing targeted cancer therapies. Additionally, its structural characteristics allow for modifications that can enhance its efficacy against various biological targets.

Furthermore, due to its potential antimicrobial properties, this compound may also find applications in developing new antibiotics or antiviral agents .

Interaction studies involving (R)-2-(Pyrrolidin-3-yloxy)-pyridine have revealed its binding affinity to various protein targets. For instance, docking studies have illustrated how this compound interacts with fibroblast growth factor receptors at the molecular level, providing insights into its mechanism of action . These studies are crucial for understanding how modifications to the compound's structure can influence its biological activity.

Several compounds share structural similarities with (R)-2-(Pyrrolidin-3-yloxy)-pyridine, each possessing unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-3-yloxy)pyridine | Similar structure without chirality | Moderate kinase inhibition |

| 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine | Methoxy group addition | Enhanced antimicrobial activity |

| 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine | Additional methoxy group | Increased potency against specific targets |

| (S)-2-(Pyrrolidin-3-yloxy)pyridine | Enantiomeric form | Varying biological activity compared to (R) form |

The uniqueness of (R)-2-(Pyrrolidin-3-yloxy)-pyridine lies in its specific stereochemistry and its resultant biological activity profile, which may differ significantly from its analogs .